Recombinant USP7 Potency vs. HBX 28258
In head-to-head comparison in CaSki cervical cancer cells, HBX 19818 (6 μM) reduced HPV16E7 oncoprotein levels by 59.11% ± 11.90% (p < 0.01) without inducing cytotoxicity. In contrast, GNE-6776, a more biochemically potent USP7 inhibitor (IC50 = 1.34 μM), required 15 μM to achieve a 72.04% ± 10.05% (p < 0.001) reduction in E7 levels, but this concentration concurrently induced significant cytoplasmic vacuolation indicative of cytotoxicity, precluding its use in functional assays [1]. This provides direct experimental justification for selecting HBX 19818 over GNE-6776 in cellular models where compound-induced stress artifacts must be avoided.
| Evidence Dimension | Cellular target engagement (HPV16E7 degradation) vs. cytotoxic liability |
|---|---|
| Target Compound Data | 59.11% ± 11.90% reduction in HPV16E7 at 6 μM; no vacuolation reported |
| Comparator Or Baseline | GNE-6776: 72.04% ± 10.05% reduction in HPV16E7 at 15 μM; significant cytoplasmic vacuolation observed |
| Quantified Difference | HBX 19818 achieves comparable target modulation (59% vs 72% reduction) at a 2.5-fold lower concentration without inducing cytotoxicity, whereas GNE-6776 causes severe cellular stress at its effective dose |
| Conditions | CaSki cervical cancer cells; 24-hour treatment; western blot quantification |
Why This Matters
This head-to-head data demonstrates that HBX 19818 provides a cleaner functional window for studying USP7-dependent phenotypes in living cells, avoiding confounding stress responses that complicate interpretation of GNE-6776 results.
- [1] Boon SS, et al. The ubiquitin specific protease 7 stabilizes HPV16E7 to promote HPV-mediated carcinogenesis. Cell Mol Life Sci. 2023 Sep 8;80(10):278. doi: 10.1007/s00018-023-04941-2. View Source
